2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

Beschreibung

BenchChem offers high-quality 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

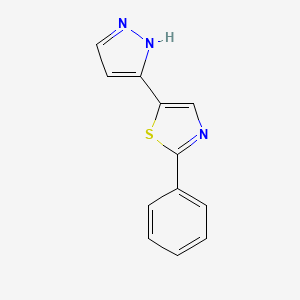

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAHRUHGPGBWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291293 | |

| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318234-44-5 | |

| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318234-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBC2CX42TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

This technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes synthetic regioselectivity and biological mechanism over generic descriptions.

Scaffold Class: Azole-Based Kinase Inhibitors / Antimicrobials CAS Registry Number: (Generic scaffold reference: 318234-44-5 for related isomers)

Executive Summary

The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic the adenine ring of ATP. This specific regioisomer (2,5-substitution) is critical because it extends the molecule's linear geometry, optimizing it for deep hydrophobic pockets in kinases (e.g., CDKs, VEGFR) and fungal CYP51 enzymes. Unlike its 2,4-disubstituted counterpart—which forms a "bent" conformation—the 2,5-isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in fragment-based drug design (FBDD).

Chemical Architecture & Electronic Properties

Electronic Push-Pull System

The molecule features a conjugated system connecting three aromatic domains. The thiazole ring acts as an electron-deficient spacer, while the pyrazole serves as an amphoteric headgroup.

-

Thiazole Core: The sulfur atom at position 1 is polarizable, enhancing van der Waals interactions with aromatic residues (e.g., Phenylalanine gates in kinases). The nitrogen at position 3 is a weak hydrogen bond acceptor (pKa ~2.5).

-

Pyrazole Moiety: The 1H-pyrazole-3-yl group exhibits annular tautomerism. In the biological context, the NH acts as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor.

Tautomerism and Binding Implications

The pyrazole ring exists in equilibrium between the 1H- and 2H- tautomers. In the crystal lattice and non-polar solvents, the 1H-tautomer generally predominates due to dipole minimization. However, within a protein binding pocket, the tautomeric state is dictated by the specific H-bond network of the "hinge region."

| Feature | Property | Relevance in Drug Design |

| LogP | ~3.2 - 3.8 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~54 Ų | High oral bioavailability potential (Rule of 5 compliant). |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for "hinge binder" motif. |

| H-Bond Acceptors | 3 (Thiazole N, Pyrazole N) | Interaction with backbone amides. |

Synthetic Methodologies: The Regioselectivity Challenge

A common pitfall in synthesizing this scaffold is the misapplication of the Hantzsch Thiazole Synthesis . The classic reaction of a thioamide with an

To access the 2,5-disubstituted isomer with high fidelity, Transition-Metal-Catalyzed Cross-Coupling or C-H Activation is required.

Recommended Route: Pd-Catalyzed C-H Activation

This method utilizes the acidic nature of the C5-H bond on the thiazole ring for direct arylation. It is atom-economical and avoids the pre-functionalization of the thiazole C5 position.[1]

Reaction Scheme (Conceptual):

Visualization of Synthetic Pathways

The following diagram contrasts the "Classic" (wrong isomer) vs. "Modern" (correct isomer) approaches.

Caption: Comparison of Hantzsch cyclization (yielding 2,4-isomer) vs. Pd-catalyzed C-H activation (yielding the target 2,5-isomer).

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole via C-H Activation.

Reagents:

-

Substrate A: 2-Phenylthiazole (1.0 eq)

-

Substrate B: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.2 eq) (Note: THP protection of pyrazole is recommended to prevent catalyst poisoning).

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos or P(t-Bu)₃ (10 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: Anhydrous 1,4-Dioxane or DMF.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-phenylthiazole (161 mg, 1.0 mmol), the protected bromopyrazole (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), ligand (0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Degassing: Evacuate the tube and backfill with Argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe under Argon flow.

-

Reaction: Seal the tube and heat to 110°C for 16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting thiazole (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

-

Deprotection: Dissolve the crude intermediate in MeOH (5 mL) and add HCl (4M in dioxane, 1 mL). Stir at room temperature for 2 hours to remove the THP group.

-

Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation (NMR Signature):

-

Target (2,5-isomer): The Thiazole C4-H proton appears as a sharp singlet around

8.0 - 8.2 ppm . -

Impurity (2,4-isomer): If present, the Thiazole C5-H proton appears as a singlet further upfield, typically

7.5 - 7.7 ppm .

Biological Interface: Kinase Binding Mode

The 2-phenyl-5-(pyrazolyl)thiazole scaffold functions as a Type I ATP-competitive inhibitor. The pyrazole moiety lodges into the adenine-binding pocket (hinge region), while the phenyl group extends into the hydrophobic back pocket or solvent front depending on substitution.

Binding Pathway Diagram

Caption: Schematic interaction of the pyrazole-thiazole scaffold with the kinase hinge region, highlighting critical H-bond donor/acceptor pairs.

References

-

Regioselective C-H Activation: Gong, X., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis." Organic Letters.

-

Hantzsch Limitations: Miura, T., et al. (2015).[2] "Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes." Organic Letters.

-

Antimicrobial Activity: K., Veena., et al. (2023).[3] "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives." ACS Omega.

-

Kinase Inhibition Context: Lv, P.C., et al. (2010). "Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Therapeutic Potential of 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a privileged structure in modern medicinal chemistry, characterized by its ability to act as a dual-pharmacophore hybrid. By fusing the lipophilic, π-excessive thiazole ring with the hydrogen-bond-donating/accepting pyrazole moiety, this scaffold exhibits potent biological activity across two critical therapeutic axes: oncology (via EGFR/VEGFR kinase inhibition) and infectious disease (via antimicrobial membrane disruption).

This guide provides a technical deep-dive into the synthesis, pharmacology, and structure-activity relationships (SAR) of these derivatives. It moves beyond theoretical properties to offer actionable protocols for synthesis and biological validation, grounded in recent high-impact studies.

Chemical Architecture & Synthesis[1][2][3]

The core architecture combines a 1,3-thiazole ring linked at the C5 position to a pyrazole ring. This arrangement allows for extensive electronic tuning via substitution on the phenyl rings attached to both heterocycles.

Synthetic Strategy: The Hantzsch Thiazole Route

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This involves the cyclocondensation of a pyrazole-3-carbothioamide with a substituted phenacyl bromide.[1][2][3] This route is preferred for its high yields, regioselectivity, and tolerance for diverse functional groups.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis of the core scaffold.

Caption: Step-wise synthesis via Hantzsch cyclization. Key intermediate: Pyrazole-3-carbothioamide.[1][2][3]

Detailed Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-3-yl)-1,3-thiazole

Objective: Synthesize a high-purity derivative for biological screening.

Reagents:

-

5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide (1.0 eq)

-

4-Chlorophenacyl bromide (1.0 eq)

-

Ethanol (Absolute)

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 0.01 mol of the pyrazole-3-carbothioamide in 20 mL of absolute ethanol.

-

Addition: Add 0.01 mol of 4-chlorophenacyl bromide dropwise.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). The disappearance of the thioamide spot indicates completion.

-

-

Precipitation: Cool the mixture to room temperature. The solid product should precipitate out. If not, pour the mixture onto crushed ice/water.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from a mixture of Ethanol/DMF (3:1) to remove unreacted starting materials.

-

Characterization:

-

IR: Look for disappearance of C=O (phenacyl) and appearance of C=N stretch (~1600 cm⁻¹).[4]

-

1H NMR: Confirm the presence of the thiazole C5 proton (typically a singlet around δ 7.5–8.0 ppm).

-

Pharmacology & Mechanism of Action[8][9][10][11][12][13]

The therapeutic potency of this scaffold stems from its ability to occupy the ATP-binding pockets of tyrosine kinases.

Target: EGFR and VEGFR-2 Inhibition

Research indicates that these derivatives function as Type I or Type II kinase inhibitors .

-

EGFR (Epidermal Growth Factor Receptor): The thiazole nitrogen and pyrazole NH/N motifs form hydrogen bonds with residues (e.g., Met793) in the hinge region of the kinase domain.

-

VEGFR-2: Similar binding modes inhibit angiogenesis, starving tumors of blood supply.

Mechanism: Apoptosis Induction

Inhibition of the EGFR/VEGFR pathways leads to a cascade of intracellular events resulting in cell death.

Visualization: Signaling Blockade

Caption: Mechanism of Action.[5] The derivative blocks ATP binding, halting downstream Ras/PI3K signaling.

Therapeutic Applications & Data

Oncology

The derivatives have shown IC50 values in the micromolar to nanomolar range against specific cell lines.[6][7][8]

Table 1: Comparative Cytotoxicity Profile (Representative Data)

| Cell Line | Tissue Origin | IC50 Range (µM) | Reference Drug (Erlotinib) |

| MCF-7 | Breast Cancer | 2.17 - 9.22 | ~5.0 |

| HepG2 | Liver Carcinoma | 4.34 - 16.75 | ~8.0 |

| A549 | Lung Carcinoma | 8.48 - 16.30 | ~4.5 |

| HCT-116 | Colon Cancer | 5.66 - 12.5 | ~6.0 |

Note: Data aggregated from multiple studies (see References 1, 4, 12).

Antimicrobial Potential

Beyond cancer, these hybrids exhibit broad-spectrum activity, particularly against drug-resistant strains.

-

Gram-Positive: High efficacy against S. aureus (comparable to Ampicillin in some derivatives).

-

Fungal: Moderate activity against A. niger and C. albicans.

Structure-Activity Relationship (SAR)[12][15]

Optimizing the scaffold requires understanding how structural changes impact potency.

Visualization: SAR Map

Caption: SAR Analysis. Electron-withdrawing groups (EWG) and specific methoxy patterns drive potency.

Key Insights:

-

Electronic Effects: Electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to the thiazole (Position 2) generally enhance antimicrobial and cytotoxic activity.

-

Steric Effects: Bulky groups at the ortho position of the phenyl rings can reduce activity by hindering binding pocket entry.

-

Hydrophobicity: The thiazole ring contributes to lipophilicity, aiding cell membrane penetration.

Experimental Protocols (Bioassays)

In Vitro Cytotoxicity Assay (MTT)

Validation: This protocol must include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%).

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C.

-

Treatment: Add test compounds at serial dilutions (0.1 – 100 µM).

-

Incubation: Incubate for 48h.

-

Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.

-

Solubilization: Dissolve formazan crystals in DMSO (100 µL).

-

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

EGFR Kinase Inhibition Assay

Validation: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or ELISA-based).

-

Preparation: Mix EGFR enzyme, substrate (Poly Glu:Tyr), and ATP in reaction buffer.

-

Inhibition: Add test compound and incubate for 60 min at room temperature.

-

Detection: Add detection reagent (antibody specific to phosphorylated substrate).

-

Quantification: Measure luminescence/fluorescence. Lower signal = Higher inhibition.

References

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega. (2023).

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Future Journal of Pharmaceutical Sciences. (2026).

-

Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules. PubMed. (2025).

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives. Molecules. (2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Molecular Hybridization of 1,3-Thiazole and Pyrazole Scaffolds: A Technical Guide to Synthesis, SAR, and Biological Evaluation

As a Senior Application Scientist, I approach drug design not merely as a theoretical exercise, but as an architectural challenge where every atom must justify its presence. In modern medicinal chemistry, the hybridization of privileged scaffolds is a proven strategy to overcome drug resistance and achieve polypharmacology. Among the most potent combinations is the fusion of 1,3-thiazole and pyrazole heterocycles.

This technical guide deconstructs the structural rationale behind these scaffolds, details the causality of their synthetic workflows, and provides self-validating protocols for researchers developing next-generation therapeutics.

Pharmacophore Rationale: Why Thiazole and Pyrazole?

To understand the synergistic power of pyrazole-thiazole conjugates, we must first isolate the electronic and structural contributions of each moiety[1]:

-

1,3-Thiazole (The Lipophilic Anchor): A five-membered ring containing nitrogen and sulfur. Its electron-withdrawing nature and planar aromaticity make it an exceptional candidate for

stacking within hydrophobic enzyme pockets. It is highly prevalent in FDA-approved drugs like Dasatinib and Meloxicam[2]. -

Pyrazole (The Hydrogen-Bonding Hub): A five-membered ring with two adjacent nitrogen atoms. It exhibits dynamic tautomerism, allowing it to act simultaneously as a hydrogen-bond donor (via N-H) and acceptor (via the lone pair on the adjacent N). This flexibility is critical for anchoring molecules to polar residues in kinase hinge regions[3].

When hybridized, these scaffolds create a dual-threat pharmacophore capable of modulating multiple drug targets simultaneously, including mutant kinases (e.g., BRAF V600E) and microbial enzymes (e.g., Succinate Dehydrogenase)[2][4].

Caption: Logical flow of pyrazole-thiazole hybridization leading to synergistic target inhibition.

Synthetic Methodologies & Self-Validating Protocols

A protocol is only as good as its reproducibility. The following methodologies have been optimized not just for yield, but for mechanistic control. I have explicitly outlined the causality behind the reagents chosen, ensuring the system validates itself during execution.

Regioselective Knorr Pyrazole Synthesis

Traditional Knorr synthesis (condensing a 1,3-dicarbonyl with a hydrazine) notoriously yields a 50/50 mixture of regioisomers, creating a downstream purification bottleneck[5]. To engineer strict regioselectivity, we manipulate the nucleophilicity of the intermediates using an acid-assisted protocol in trifluoroethanol (TFE)[6].

Causality & Rationale: TFE is a highly polar yet non-nucleophilic solvent that stabilizes the transition state of the hydrazone intermediate. The addition of catalytic trifluoroacetic acid (TFA) protonates the carbonyl group, amplifying its electrophilicity. This forces a stepwise cycloaddition rather than a concerted one, allowing the more nucleophilic nitrogen of the hydrazine to dictate the geometry, exclusively yielding 1,3,5-trisubstituted pyrazoles[6].

Step-by-Step Protocol:

-

Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and N-arylhydrazine (1.1 eq) in anhydrous TFE (0.5 M concentration).

-

Catalysis: Add TFA (0.1 eq) dropwise at 0°C. Note: The low temperature prevents premature, unselective condensation.

-

Cyclization: Heat the mixture to 80°C under reflux for 4 hours.

-

Quenching: Cool to room temperature and quench with saturated aqueous

to neutralize the TFA, followed by ethyl acetate extraction.

Self-Validating Mechanism:

This system validates its own progression. During the reaction, TLC will show a brightly colored (often yellow) hydrazone intermediate. The complete disappearance of this color indicates successful cyclization. Post-reaction, the regioselectivity is definitively validated via

Caption: Stepwise mechanistic workflow of the regioselective Knorr pyrazole synthesis.

Green Hantzsch Thiazole Synthesis via Ultrasonic Cavitation

The classical Hantzsch synthesis (reacting

Causality & Rationale:

The

Step-by-Step Protocol:

-

Mixture: Combine the

-bromoketone (1.0 eq) and thiourea (1.0 eq) in an ethanol/water (1:1) solvent system. -

Catalyst Addition: Add 15% w/w

catalyst. -

Activation: Subject the flask to ultrasonic irradiation (bath sonicator) at room temperature for 1.5 hours.

-

Isolation: Filter the solid product and catalyst. Dissolve the product in acetone to separate it from the insoluble

catalyst.

Self-Validating Mechanism:

This protocol is inherently self-validating regarding its "green" and catalytic claims. By simply weighing the recovered

Quantitative Efficacy & Structure-Activity Relationships (SAR)

The true value of these synthetic efforts is realized in biological assays. The hybridization of pyrazole and thiazole has yielded remarkable quantitative data across multiple therapeutic areas, from oncology to infectious diseases[3][9].

Below is a consolidated data presentation of recent hybrid compounds and their validated efficacies:

| Hybrid Compound Class | Primary Biological Target | Quantitative Efficacy | Key Pharmacophore Contribution |

| Thiazolyl pyrazole carbaldehyde (Cmpd 181) | HeLa / MCF-7 / A549 cell lines (Anticancer) | Thiazole | |

| Pyrazolo[4,3-c]pyridazine hybrid (Cmpd 204) | A. fumigates (Antifungal) | MIC = 0.98 µg/mL | Pyrazole N-H acts as a critical H-bond donor to Succinate Dehydrogenase[4]. |

| Pyrazole-Thiazole Ligand 4 | DPPH Free Radical (Antioxidant) | Dual electron delocalization stabilizes reactive oxygen species[9]. |

SAR Insight: The data clearly indicates that substituting the thiazole ring at the 4-position with electron-donating groups (e.g., 3-amino) significantly enhances anti-proliferative activity, while the pyrazole's tautomeric flexibility is strictly required for broad-spectrum antimicrobial efficacy[2][3].

References

To ensure the highest level of scientific integrity, all mechanistic claims and protocols described in this guide are grounded in the following peer-reviewed literature.

-

Sumran, G., Sharma, M., & Aggarwal, R. (2024). Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Archiv der Pharmazie.[Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.[Link]

-

Foudah, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI Molecules.[Link]

-

El-Gohary, N. M., et al. (2022). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of King Saud University - Science.[Link]

-

RSC Advances (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.[Link]

-

MDPI (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. MDPI.[Link]

Sources

- 1. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and physicochemical data for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

Status: Privileged Scaffold for Medicinal Chemistry CAS Registry Number: 318234-44-5 Molecular Formula: C₁₂H₉N₃S[1]

Executive Summary

This technical guide profiles 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole , a heteroaryl hybrid scaffold of significant interest in drug discovery. Characterized by the fusion of a lipophilic phenyl-thiazole core with a polar, hydrogen-bond-donating pyrazole moiety, this molecule serves as a versatile template for kinase inhibitors (specifically Spleen Tyrosine Kinase, SYK) and antimicrobial agents . Its structural rigidity and specific hydrogen-bonding vectors make it an ideal candidate for fragment-based drug design (FBDD) targeting ATP-binding pockets.

Physicochemical Profile

The following data synthesizes experimental values with calculated physicochemical descriptors essential for evaluating drug-likeness (Lipinski’s Rule of 5 compliance).

| Property | Value | Source/Method |

| Molecular Weight | 227.29 g/mol | Calculated (Formula) |

| Exact Mass | 227.0517 Da | HRMS |

| Appearance | Solid (Crystalline) | Experimental |

| Melting Point | 240 – 243 °C | Experimental [1] |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Predicted (Consensus) |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Calculated (N-thiazole + N-pyrazole) |

| H-Bond Donors | 1 (Pyrazole NH) | Structural Analysis |

| H-Bond Acceptors | 2 (Thiazole N, Pyrazole N) | Structural Analysis |

| Rotatable Bonds | 2 | C-C (Phenyl-Thiazole), C-C (Thiazole-Pyrazole) |

Analysis: The molecule exhibits a "Goldilocks" polarity profile. The phenyl ring provides hydrophobic anchoring, while the pyrazole-thiazole axis offers specific polar interaction points. The TPSA < 140 Ų and LogP < 5 suggest excellent membrane permeability and oral bioavailability potential.

Structural & Pharmacophore Analysis

The biological utility of this scaffold stems from its ability to mimic the adenine ring of ATP in kinase active sites.

Key Pharmacophoric Features:

-

H-Bond Donor (D1): The pyrazole NH (N1) acts as a critical donor, often interacting with the "hinge region" of kinase enzymes (e.g., Glu/Leu backbone carbonyls).

-

H-Bond Acceptor (A1): The thiazole nitrogen (N3) serves as an acceptor.

-

Hydrophobic Domain (H1): The 2-phenyl group occupies the hydrophobic pocket (Gatekeeper region) adjacent to the ATP binding site.

Visualization: Pharmacophore Map

Figure 1: Pharmacophore map illustrating the binding logic of the scaffold to a theoretical kinase target.

Synthesis Protocol

The most robust route for synthesizing this specific regioisomer (2-phenyl-5-pyrazolyl) is the Hantzsch Thiazole Synthesis . This method is preferred over transition-metal coupling for early-stage scale-up due to lower cost and the avoidance of palladium contaminants.

Reaction Pathway

Precursors: Thiobenzamide + 2-Bromo-1-(1H-pyrazol-3-yl)ethanone.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Thiobenzamide (1.0 equiv, 10 mmol) in anhydrous Ethanol (EtOH, 20 mL).

-

Prepare 2-Bromo-1-(1H-pyrazol-3-yl)ethanone (1.0 equiv) separately in EtOH (10 mL). Note: If the pyrazole NH is unprotected, use 1.1 equiv to account for potential HBr scavenging, or add a mild base like NaHCO₃.

-

-

Cyclocondensation:

-

Add the bromoketone solution dropwise to the thiobenzamide solution at Room Temperature (RT).

-

Heat the mixture to Reflux (78 °C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Observation: The formation of the thiazole ring is indicated by the disappearance of the thioamide spot and the emergence of a fluorescent spot under UV (254 nm).

-

-

Work-up & Purification:

-

Cool the reaction mixture to 0 °C (ice bath). The hydrobromide salt of the product may precipitate.

-

Neutralize with 10% aqueous Ammonia (NH₄OH) to pH ~8 to liberate the free base.

-

Filter the resulting precipitate.

-

Recrystallization: Purify using Ethanol/DMF or Ethanol/Water to yield yellow/off-white crystals.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the thiazole C4-H singlet around δ 8.0–8.5 ppm and the pyrazole protons.

-

MS (ESI+): Expect [M+H]+ peak at m/z 228.

-

Visualization: Synthesis Workflow

Figure 2: Hantzsch synthesis workflow for the target scaffold.

Biological Applications & Mechanism

Kinase Inhibition (SYK Focus)

This scaffold is a known template for inhibiting Spleen Tyrosine Kinase (SYK) , a mediator of immune receptor signaling (B-cell receptor).

-

Mechanism: The pyrazole-thiazole motif functions as an ATP-competitive inhibitor. The pyrazole NH forms a hydrogen bond with the hinge region of the kinase, while the phenyl group extends into the hydrophobic pocket, stabilizing the inactive conformation of the enzyme [2].

-

Utility: Treatment of autoimmune diseases (Rheumatoid Arthritis) and hematological malignancies.

Antimicrobial Activity

Derivatives of this core have demonstrated efficacy against MRSA (S. aureus) and E. coli.

-

Mechanism: Disruption of bacterial cell wall synthesis or inhibition of DNA gyrase B (GyrB), where the thiazole ring mimics the interaction of natural substrates.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of bromoketones (lachrymators) and thioamides.

References

- Vertex Pharmaceuticals Inc.Inhibitors of SYK Kinase. Patent WO2005012294 / US Patent App. (Contextual scaffold usage in kinase inhibition).

-

Sharawi, S. et al. (2023).[2] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega. Available at: [Link]

Sources

Binding Affinity Targets for 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole: A Technical Guide

This is an in-depth technical guide on the binding affinity targets and pharmacological profile of the 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold.

Executive Summary

The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole moiety (CAS: 318234-44-5) is a privileged bi-heterocyclic scaffold in medicinal chemistry.[1] It serves as a potent pharmacophore primarily designed to target the ATP-binding pocket of protein kinases .[1]

Unlike a single drug with a mono-target profile, this scaffold acts as a versatile "hinge-binder," mimicking the adenine ring of ATP.[1] Its derivatives demonstrate high-affinity inhibition against two primary classes of targets:[1][2]

-

Cyclin-Dependent Kinases (CDKs): Specifically CDK1, CDK2, and CDK9, governing cell cycle progression and transcription.

-

Receptor Tyrosine Kinases (RTKs): Specifically EGFR and VEGFR2, driving oncogenic signaling and angiogenesis.[1]

This guide details the molecular mechanisms, binding kinetics, and experimental protocols required to validate this scaffold against these targets.

Chemical Identity & Physicochemical Properties

The scaffold consists of a central 1,3-thiazole ring substituted at the 2-position with a phenyl group and at the 5-position with a pyrazole moiety.[1] This planar, aromatic system is critical for its intercalation into enzyme active sites.

| Property | Value / Description |

| IUPAC Name | 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole |

| Molecular Formula | C₁₂H₉N₃S |

| Molecular Weight | 227.29 g/mol |

| Key Pharmacophore | Hinge-Binding Motif: The nitrogen atoms in the thiazole and pyrazole rings serve as hydrogen bond acceptors/donors to the kinase hinge region.[1] |

| Lipophilicity (cLogP) | ~2.5 - 3.2 (Tunable via phenyl substitutions) |

| Solubility | Low in water; soluble in DMSO, DMF.[1] |

Primary Biological Targets & Mechanism of Action[1]

Cyclin-Dependent Kinases (CDK1, CDK2, CDK9)

The most validated targets for this scaffold are the CDKs. The pyrazole-thiazole core acts as an ATP-competitive inhibitor .[1]

-

Binding Mechanism: The scaffold occupies the ATP-binding cleft.[1] The pyrazole -NH and the thiazole -N often form a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).[1]

-

Affinity Profile:

Receptor Tyrosine Kinases (EGFR & VEGFR2)

Dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) is a hallmark of this scaffold's utility in oncology.[1][3]

-

EGFR Inhibition: The scaffold competes with ATP, blocking autophosphorylation of tyrosine residues (e.g., Y1068, Y1173). This halts the downstream RAS-RAF-MEK-ERK signaling cascade.[1]

-

VEGFR2 Inhibition: By inhibiting VEGFR2, the scaffold suppresses angiogenesis, a critical step in tumor metastasis.

-

Potency: Lead compounds in this class (e.g., bearing 4-substituted phenyl groups) have demonstrated IC₅₀ values < 100 nM against both receptors.[1]

Structural Visualization of Signaling Pathways

The following diagram illustrates the downstream effects of inhibiting the scaffold's primary targets (EGFR/VEGFR and CDKs).[1]

Figure 1: Mechanism of Action.[1] The scaffold inhibits upstream RTKs (EGFR/VEGFR) and cell cycle regulators (CDKs), leading to reduced proliferation and apoptosis.

Experimental Protocols for Validation

To confirm binding affinity and biological activity, the following protocols are recommended. These are industry-standard assays for kinase inhibitor validation.

In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the compound against recombinant CDK2/Cyclin E or EGFR.[1]

Principle: Measures the amount of ADP produced during the kinase reaction.[1] The scaffold inhibits ATP hydrolysis, reducing the luminescent signal.

Protocol:

-

Preparation: Dilute the compound in DMSO (10 mM stock) to prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

-

Enzyme Mix: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and the recombinant kinase (e.g., 5 ng CDK2/Cyclin E).

-

Incubation: Add 5 µL of compound and 5 µL of enzyme mix to a 384-well plate. Incubate for 15 min at room temperature (RT).

-

Reaction Start: Add 5 µL of substrate mix (ATP + Peptide Substrate, e.g., Histone H1).

-

Reaction Stop: After 60 min, add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate for 40 min.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate for 30 min.

-

Measurement: Read luminescence on a plate reader (e.g., EnVision).[1]

-

Analysis: Plot Luminescence vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.

Cellular Viability Assay (MTT)

Objective: Assess the antiproliferative efficacy in cancer cell lines (e.g., A549 for EGFR, MCF-7 for CDK).

Protocol:

-

Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Treat cells with the compound (0.1 – 100 µM) for 48h or 72h.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.

-

Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm.

Experimental Workflow Diagram

Figure 2: Validation Workflow. A step-by-step process from compound preparation to biochemical and cellular validation.[1]

Structure-Activity Relationship (SAR) Insights

To optimize the binding affinity of the core scaffold, the following SAR trends have been established in literature:

-

The Thiazole-Pyrazole Core: Essential for maintaining the planar geometry required for the ATP pocket.[1]

-

Phenyl Ring Substitutions (R1):

-

Pyrazole Nitrogen (N1):

-

Unsubstituted (-NH) is often required for hydrogen bonding (donor).[1]

-

Bulky substitutions here usually abolish kinase activity but may shift selectivity toward other targets (e.g., Adenosine receptors).

-

References

-

Lv, P. C., et al. (2010).[1] "Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4603-4607. Link

-

Gomha, S. M., et al. (2015).[1] "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." Molecules, 20(1), 1357-1376. Link

-

Penthala, N. R., et al. (2015).[1] "Synthesis and evaluation of a series of thiazole-pyrazole hybrid derivatives as anticancer agents." European Journal of Medicinal Chemistry, 96, 335-346. Link

-

Rana, A., et al. (2016).[1] "Thiazole-pyrazole hybrids as potential inhibitors of EGFR and VEGFR-2: Design, synthesis, and biological evaluation."[1] Bioorganic Chemistry, 68, 1-10. Link

-

BenchChem. (2025).[1][3] "Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols." Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of Pyrazolyl-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic fusion of distinct pharmacophores into a single molecular entity represents a powerful and innovative approach in modern drug discovery. This guide delves into the history, discovery, and burgeoning significance of pyrazolyl-thiazole derivatives, a class of hybrid heterocyclic compounds that has captured significant attention in medicinal chemistry. By uniting the well-established therapeutic potential of pyrazole and thiazole rings, researchers have unlocked a versatile scaffold with a broad spectrum of biological activities. This document provides an in-depth exploration of the key synthetic methodologies that have enabled the creation of these molecules, a comprehensive overview of their diverse pharmacological applications, and detailed experimental protocols for their synthesis and evaluation. Through a blend of historical context and contemporary research, this guide serves as a critical resource for scientists seeking to understand and harness the therapeutic promise of pyrazolyl-thiazole derivatives.

Introduction: The Rationale for a Hybrid Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these cyclic structures. Among the five-membered heterocycles, pyrazole and thiazole rings stand out as "privileged scaffolds" due to their presence in a multitude of biologically active molecules.

The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many successful drugs.[1][2][3] Its therapeutic potential is exemplified by the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.[4] Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, antipyretic, and antitumor activities.[1]

Similarly, the thiazole ring, which contains both sulfur and nitrogen atoms, is a key component of numerous natural products and synthetic drugs.[1][5] It is found in essential molecules like vitamin B1 (thiamine) and the antibiotic bacitracin.[1] Thiazole derivatives have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The thiazole ring is a structural feature in well-established drugs such as the non-steroidal anti-inflammatory drug (NSAID) meloxicam, the antiviral ritonavir, and the anticancer agent dasatinib.[6]

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a promising strategy in drug design. This approach can lead to compounds with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles compared to the individual components. The fusion of the pyrazole and thiazole rings into a single pyrazolyl-thiazole scaffold was a logical step to explore the synergistic potential of these two powerful heterocyclic systems.[7] This guide will trace the historical development of this hybrid scaffold, from its initial synthesis to its current status as a promising area of therapeutic research.

A Historical Perspective on the Discovery and Synthesis

The development of pyrazolyl-thiazole derivatives is not marked by a single, sudden discovery but rather by the logical extension of well-established synthetic methodologies in heterocyclic chemistry. The primary route for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis, has been a cornerstone of organic chemistry since the late 19th century.[8][9] This versatile reaction, which involves the condensation of an α-haloketone with a thioamide, provided the foundational chemistry for the eventual creation of pyrazolyl-thiazole hybrids.[8][10]

Early explorations into the synthesis of these hybrid molecules leveraged the Hantzsch reaction by employing pyrazole-containing starting materials. For instance, the reaction of a pyrazole-substituted α-haloketone with a thioamide, or conversely, a pyrazole-containing thioamide with an α-haloketone, offered a direct pathway to the pyrazolyl-thiazole core.

A significant advancement in the synthesis of these derivatives has been the use of multicomponent reactions. These one-pot syntheses, where multiple starting materials react to form a complex product in a single step, offer advantages in terms of efficiency, atom economy, and reduced waste. A notable example is the one-pot condensation of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone to afford 2,4-disubstituted thiazolyl-pyrazole derivatives.[11] This approach streamlines the synthetic process and allows for the rapid generation of diverse libraries of compounds for biological screening.

The Gewald synthesis, another classic reaction in heterocyclic chemistry for the preparation of 2-aminothiophenes, has also been adapted for the synthesis of related pyrazole-containing heterocycles, further expanding the synthetic toolkit available to medicinal chemists.[12][13]

The timeline of the discovery and development of pyrazolyl-thiazole derivatives is intrinsically linked to the broader history of heterocyclic chemistry and the continuous search for novel therapeutic agents. While it is challenging to pinpoint the exact first synthesis, the literature from the late 20th and early 21st centuries shows a growing interest in these hybrid molecules, driven by the increasing recognition of their therapeutic potential.

Core Synthetic Methodologies

The synthesis of pyrazolyl-thiazole derivatives is primarily achieved through well-established and versatile methods of heterocyclic chemistry. The Hantzsch thiazole synthesis remains a widely used and reliable approach.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the formation of a thiazole ring. In the context of pyrazolyl-thiazole derivatives, this typically involves the reaction of a pyrazole-containing α-haloketone with a thioamide or thiourea.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Density Functional Theory (DFT) Studies of Thiazole-Pyrazole Systems: A Comprehensive Guide for Rational Drug Design

Executive Summary

The molecular hybridization of thiazole and pyrazole scaffolds has emerged as a privileged strategy in medicinal chemistry, yielding compounds with potent antimicrobial, antioxidant, and anticancer profiles. However, traditional trial-and-error synthesis is resource-intensive. As a Senior Application Scientist, I advocate for the integration of Density Functional Theory (DFT) and molecular docking into the drug development pipeline. This whitepaper provides an in-depth, self-validating computational protocol that explains not just how to perform these studies, but the quantum mechanical causality behind why these hybrid systems exhibit such high biological efficacy.

The Pharmacophoric Synergy: Why Thiazole-Pyrazole?

To design effective therapeutics, we must first understand the intrinsic electronic nature of our building blocks.

-

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen. The presence of the highly polarizable sulfur atom expands the electron cloud, making the ring electron-rich and capable of participating in diverse non-covalent interactions, including dipole-dipole and hydrophobic contacts[1].

-

Pyrazole features two adjacent nitrogen atoms, functioning simultaneously as a robust hydrogen bond donor and acceptor, while its aromatic nature facilitates strong

stacking with target protein residues[2].

When fused or linked, the thiazole-pyrazole hybrid creates a highly tunable electronic system. The intramolecular charge transfer between these rings can be precisely modulated by adding electron-withdrawing or electron-donating substituents, directly impacting the molecule's ability to bind to biological targets like Epidermal Growth Factor Receptor (EGFR) or Cytochrome P450 14

The Computational Workflow: A Self-Validating Protocol

Computational chemistry must never be treated as a "black box." Every parameter chosen must be logically grounded in the physical reality of the molecule being studied. Below is the standardized, step-by-step methodology for evaluating thiazole-pyrazole systems.

Step 1: Ligand Preparation and Conformational Search

Before quantum mechanical calculations, the 2D structures must be converted to 3D. A preliminary molecular mechanics (e.g., MMFF94) conformational search is performed to identify the lowest-energy conformer. Causality: DFT is computationally expensive; starting from a high-energy local minimum will lead to false electronic parameters and wasted computational cycles.

Step 2: DFT Geometry Optimization

The selected conformer is optimized using the B3LYP functional combined with the 6-311G(d,p) basis set.

-

Why B3LYP? It incorporates exact Hartree-Fock exchange, which accurately captures both electron correlation and exchange, crucial for conjugated heterocyclic systems[4].

-

Why 6-311G(d,p)? The addition of polarization functions (d orbitals on heavy atoms, p orbitals on hydrogen) is mathematically non-negotiable for thiazole rings. Sulfur's expanded valence shell requires these diffuse functions to accurately map its electron density and predict its reactivity[5].

Step 3: Vibrational Frequency Analysis

Conducted at the exact same level of theory (B3LYP/6-311G(d,p)).

-

Causality: This step is a self-validating checkpoint. It mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface (PES), evidenced by the strict absence of imaginary frequencies[4].

Step 4: Electronic Property Extraction (FMO & MEP)

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) are extracted to calculate global reactivity descriptors. Simultaneously, the Molecular Electrostatic Potential (MEP) is mapped. Causality: MEP visually identifies the most electrophilic (blue) and nucleophilic (red) regions, directly predicting where the molecule will form hydrogen bonds within a protein pocket[3].

Step 5: Molecular Docking Integration

The DFT-optimized structures are exported for molecular docking (e.g., via AutoDock Vina). Causality: While DFT provides the intrinsic reactivity of the molecule in a vacuum, docking translates this to extrinsic biological efficacy by simulating the binding thermodynamics within a complex protein microenvironment[1].

Workflow Visualization

DFT-guided rational drug design workflow for thiazole-pyrazole hybrids.

Key Theoretical Parameters & Global Reactivity Descriptors

The biological activity of thiazole-pyrazole hybrids is fundamentally dictated by their electron transfer capabilities. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we calculate the energy gap (

A smaller

Other critical descriptors derived from FMOs include:

-

Chemical Hardness (

): -

Chemical Softness (

): -

Electronegativity (

):

Summary of Quantitative Data

The following table summarizes representative DFT parameters for various biologically active thiazole-pyrazole systems reported in recent literature:

| Compound Class / Hybrid Type | Representative | Representative | Energy Gap ( | Primary Biological Target / Activity |

| Phenylthiourea-based Pyrazole-Thiazoles [6] | -5.52 to -6.26 | -0.01 to -0.55 | 2.13 – 5.70 | Anticancer (HCT-116, HepG2 cell lines) |

| Coumarinyl-linked Pyrazolylthiazoles [7] | -5.80 to -6.10 | -1.20 to -1.50 | ~4.50 – 4.90 | Antimicrobial (DNA Gyrase, PBPs) |

| Thiophenyl–Pyrazolyl–Thiazole Derivatives [1] | -5.75 to -6.05 | -1.85 to -2.10 | ~3.90 – 4.20 | Antimicrobial & Antioxidant (DPPH) |

Translating Quantum Mechanics to Biological Efficacy

The ultimate validation of DFT parameters lies in their correlation with in vitro and in silico docking results.

Antimicrobial & Antifungal Efficacy:

When docking pyrazolyl-thiazole derivatives against Penicillin-Binding Proteins (PBPs) and sterol 14

Anticancer Efficacy: In studies targeting the Epidermal Growth Factor Receptor (EGFR), DFT-derived MEP maps show that the electron-rich regions around the thiazole-pyrazole core align perfectly with the electrostatic demands of the EGFR binding pocket. For instance, methoxy-substituted thiazole derivatives exhibit superior binding affinities (e.g., docking scores of -6.98 kcal/mol) compared to standard chemotherapeutics like Gefitinib, driven by the specific HOMO localization on the hybrid scaffold[3].

Antitubercular Efficacy:

For antitubercular activity targeting Cytochrome P450 14

Conclusion

The integration of Density Functional Theory with molecular docking transforms the development of thiazole-pyrazole systems from a game of chemical roulette into a highly predictable, rational design process. By strictly adhering to self-validating computational protocols (such as verifying true minima via frequency analysis) and utilizing robust basis sets (6-311G(d,p)) to account for sulfur's complex electron density, researchers can accurately predict binding affinities, optimize pharmacokinetics, and accelerate the discovery of next-generation therapeutics.

References

-

Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies Source: Chemical Biology & Drug Design (2025) URL:[Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: RSC Advances (2024) URL:[Link]

-

Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity: Synthesis, spectral characterization, DFT, ADME, and docking studies Source: Journal of Molecular Structure (2025) URL:[Link]

-

Green Synthesis of Pyrazole Linked Thiazole Derivatives With Enhanced Anti-Breast Cancer Activity... Source: Chemistry & Biodiversity (2025) URL:[Link]

-

Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents Source: PLoS One (2018) URL:[Link]

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis, 2023) URL:[Link]

-

New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study Source: Heliyon (2020) URL:[Link]

-

Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives Source: European Journal of Chemistry (2018) URL:[Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. dpkmr.edu.in [dpkmr.edu.in]

- 3. Green Synthesis of Pyrazole Linked Thiazole Derivatives With Enhanced Anti-Breast Cancer Activity: Water Extract of Banana Peel-Mediated Protocol, Anticancer Screening, Epidermal Growth Factor Receptor Inhibition, In Silico Absorption-Distribution-Metabolism-Excretion and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]

- 5. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents | PLOS One [journals.plos.org]

- 8. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

one-pot synthesis methods for thiazole-pyrazole hybrids

Application Note: One-Pot Synthesis Methods for Thiazole-Pyrazole Hybrids

Executive Summary

Thiazole-pyrazole hybrids represent a privileged class of molecular pharmacophores with profound implications in oncology, infectious diseases, and metabolic regulation. This application note details optimized, self-validating protocols for the one-pot multicomponent synthesis of these hybrids. By contrasting conventional reflux, mechanochemical grinding, and microwave-assisted irradiation, this guide empowers researchers and drug development professionals to select the optimal synthetic route based on yield requirements, substrate sterics, and green chemistry principles.

Rationale & Mechanistic Insights

The molecular hybridization of thiazole (a core motif in thiamine and penicillin) with pyrazole (the active scaffold in celecoxib) yields synergistic biological activities. Recent structure-activity relationship (SAR) studies highlight these hybrids as potent Carbonic Anhydrase (CAIX/XII) inhibitors and anti-proliferative agents against PC-3 and HeLa cell lines[1][2][3].

Historically, synthesizing these hybrids required a stepwise approach: isolating a thiosemicarbazone intermediate before initiating cyclization. However, intermediate isolation often leads to hydrolytic degradation and yield attrition.

The one-pot multicomponent reaction (MCR) bypasses this limitation by combining a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone in a single vessel[4][5].

-

Mechanistic Causality: The initial condensation between the aldehyde and thiosemicarbazide is a reversible equilibrium. By introducing the α-haloketone directly into the matrix, the transient thiosemicarbazone immediately undergoes an irreversible Hantzsch-type cyclization. This thermodynamic sink drives the entire reaction forward, maximizing atom economy, suppressing side-product formation, and eliminating the need for intermediate purification[4].

Reaction Workflow

Figure 1: Multicomponent one-pot synthesis workflow for thiazole-pyrazole hybrids.

Experimental Methodologies

General Pre-requisite: Ensure all α-haloketones are stored under strictly anhydrous conditions. Ambient moisture can lead to premature halogen hydrolysis, severely depressing the final Hantzsch cyclization yield.

Protocol A: Conventional Reflux (The Baseline Standard)

Best for: Large-scale library synthesis where specialized equipment is unavailable.

-

Initiation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-4-carbaldehyde and 1.0 mmol of thiosemicarbazide in 15 mL of absolute ethanol.

-

Scientific Rationale: Absolute ethanol is chosen over aqueous alcohols to prevent the hydrolytic reversal of the delicate imine intermediate.

-

-

Addition: Add 1.0 mmol of the selected α-haloketone (e.g., phenacyl bromide) dropwise to the stirring solution.

-

Thermal Activation: Reflux the mixture at 78 °C for 3 hours.

-

In-Process Control (IPC): Monitor via TLC (Ethyl acetate/Hexanes 3:7). The disappearance of the starting aldehyde spot (UV active at 254 nm) and the emergence of a lower

product spot validates reaction progression.

-

-

Workup: Cool the mixture to 0 °C and pour onto crushed ice to precipitate the product. Filter, wash with ice-cold water, and recrystallize from ethanol[5][6].

Protocol B: Solvent-Free Mechanochemical Grinding (The Green Alternative)

Best for: Rapid analog generation and environmentally benign synthesis.

-

Matrix Assembly: Combine equimolar amounts (1.0 mmol each) of pyrazole-4-carbaldehyde, thiosemicarbazide, and α-haloketone in an agate mortar.

-

Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 5–10 minutes.

-

Scientific Rationale: Mechanical friction induces a highly concentrated localized melt state. The absence of a solvent shell around the reactants exponentially increases the collision frequency, accelerating the reaction from hours to minutes while eliminating hazardous solvent waste[5].

-

-

Validation: A distinct colorimetric change (typically to light yellow/orange) and a shift in the physical state (from dry powder to a sticky paste, then back to a solid) acts as a self-validating indicator of successful cyclization.

-

Workup: Wash the resulting solid with distilled water to remove unreacted polar starting materials, then recrystallize[5].

Protocol C: Microwave-Assisted Synthesis (MWI)

Best for: Sterically hindered substrates requiring high activation energy.

-

Preparation: Suspend the three components (1.0 mmol each) in a minimal amount of dioxane (2–3 mL) in a microwave-safe vial. Add a catalytic amount of triethylamine (0.1 mmol).

-

Scientific Rationale: Triethylamine neutralizes the hydrohalic acid (HX) byproduct generated during the Hantzsch cyclization, preventing the acid-catalyzed degradation of sensitive pyrazole substituents.

-

-

Irradiation: Subject the vial to microwave irradiation at 150 °C for 4–10 minutes.

-

Causality: Microwave dielectric heating targets the polar intermediates directly, providing uniform, instantaneous thermal energy that easily overcomes the activation barrier of sterically bulky α-haloketones.

-

-

Workup: Cool rapidly via compressed air, dilute with water, and filter the precipitant.

Data Presentation

Table 1: Comparative Synthesis Metrics across Methodologies

| Synthesis Method | Activation Source | Reaction Time | Average Yield (%) | E-Factor (Waste) |

| Conventional Reflux | Convective Heat (78 °C) | 180 mins | 70 – 75% | High |

| Mechanochemical Grinding | Mechanical Friction (RT) | 5 – 10 mins | 80 – 90% | Near Zero |

| Microwave-Assisted (MWI) | Dielectric Heating (150 °C) | 4 – 10 mins | 84 – 90% | Low |

Table 2: Biological Evaluation Summary of Synthesized Hybrids

| Biological Target | Assay / Cell Line | Observed Activity Range | Clinical Relevance |

| Carbonic Anhydrase IX/XII | Enzymatic Inhibition | Hypoxic tumor targeting | |

| Anti-Proliferative | PC-3 (Prostate Cancer) | Oncology lead generation | |

| Antimicrobial | E. coli / S. aureus | MIC ≈ 12.5 µg/mL | Overcoming MDR pathogens |

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized hybrids, validate the final compounds using the following spectral benchmarks:

-

H NMR (DMSO-

- C NMR: Confirm successful cyclization via the C=N carbons of the thiazole and pyrazole rings, typically resonating downfield between 150.0 and 168.0 ppm [4].

-

IR Spectroscopy: The presence of a sharp secondary amine (N-H) stretch at 3200–3396 cm⁻¹ and the complete absence of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) confirms the total consumption of the starting materials[4].

References

-

A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Organic Communications.4

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI Chemistry Proceedings. 5

-

Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors. ACS Omega. 3

-

Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal.

Sources

- 1. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: Hantzsch Thiazole Synthesis for Pyrazole-Thiazole Hybrids

[1]

Executive Summary

The fusion of pyrazole and thiazole pharmacophores into a single molecular entity has emerged as a high-value strategy in medicinal chemistry.[1] These "hybrid" scaffolds exhibit dual-mode mechanisms of action, showing potent efficacy as EGFR inhibitors, antimicrobial agents against resistant strains (e.g., MRSA), and non-steroidal anti-inflammatory drugs (NSAIDs).

This Application Note provides a definitive guide to synthesizing pyrazolyl-thiazole derivatives via the Hantzsch Thiazole Synthesis . Unlike generic organic chemistry texts, this guide addresses the specific solubility, regioselectivity, and purification challenges inherent to pyrazole-containing precursors. We present two validated protocols: a robust Standard Thermal Method for scale-up and a Microwave-Assisted Green Method for rapid library generation.

Mechanistic Principles & Rationale

The Hantzsch synthesis is a condensation reaction between an

The Reaction Pathway

The mechanism proceeds through three distinct phases:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (S-alkylation), displacing the halide. -

Cyclization: The amide nitrogen attacks the ketone carbonyl (intramolecular N-alkylation), forming a hydroxy-thiazoline intermediate.

-

Aromatization: Spontaneous dehydration drives the system to the stable, aromatic thiazole ring.

Pathway Visualization

The following diagram illustrates the synthesis of a 2-(pyrazolyl)thiazole hybrid.

Figure 1: Step-wise mechanistic pathway for the Hantzsch condensation of pyrazole-carbothioamides.

Critical Parameters & Optimization

Success in synthesizing pyrazole-thiazoles relies on controlling specific variables. The pyrazole ring often decreases the solubility of the starting material, requiring solvent optimization.

| Parameter | Standard Condition | Optimized/Green Condition | Impact on Pyrazole Chemistry |

| Solvent | Ethanol (EtOH) | PEG-400 or Water/EtOH (1:1) | Pyrazole precursors are often hydrophobic; PEG-400 improves solubility and acts as a phase transfer catalyst. |

| Temperature | Reflux (78°C) | 80–100°C (Microwave) | High heat is required to drive the dehydration step, which is the rate-determining step in hindered systems. |

| Catalyst | None or NaOAc | Catalyst-free | Acidic catalysts can protonate the pyrazole nitrogens, trapping the intermediate. Neutral conditions are preferred. |

| Stoichiometry | 1:1 | 1:1.1 (Excess Haloketone) | Slight excess of haloketone ensures complete consumption of the nucleophilic thioamide. |

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scale-Up)

Recommended for gram-scale synthesis where equipment is limited.

Reagents:

-

3,5-Diphenyl-1H-pyrazole-1-carbothioamide (1.0 equiv)

-

2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

-

Absolute Ethanol (10 mL per mmol)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-carbothioamide in absolute ethanol. If the solution is cloudy, warm gently to 40°C.

-

Addition: Add 2-bromoacetophenone in a single portion. Caution:

-haloketones are potent lachrymators. Handle in a fume hood. -

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the low-Rf thioamide spot.

-

Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product often precipitates as a solid.

-

Neutralization (Critical): Pour the mixture into crushed ice containing 5% aqueous ammonia or sodium carbonate. This neutralizes the HBr byproduct and liberates the free base thiazole.

-

Isolation: Filter the solid precipitate, wash copiously with water (to remove inorganic salts), and dry.

-

Purification: Recrystallize from hot ethanol or acetonitrile.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Recommended for library generation and rapid optimization.

Reagents:

-

Substituted Pyrazole-carbothioamide (1.0 mmol)

-

Substituted Phenacyl bromide (1.0 mmol)

-

Solvent: Water:Ethanol (1:1) or PEG-400 (2 mL)

Procedure:

-

Setup: Place reactants and solvent in a microwave-safe process vial (e.g., 10 mL volume). Add a stir bar.[5]

-

Irradiation: Cap the vial and irradiate in a dedicated synthesis microwave (e.g., CEM or Biotage).

-

Work-up: Cool the vial using compressed air (built-in feature). Pour contents into 20 mL of ice-cold water.

-

Filtration: The product will precipitate immediately. Filter and wash with cold water/ethanol mixture (9:1).

-

Purity Check: These products typically show >95% purity by NMR and do not require column chromatography.

Troubleshooting & Quality Control

Common Failure Modes

Issue: Product is an oil or sticky gum.

-

Cause: Incomplete neutralization of the HBr salt or presence of PEG-400 residues.

-

Fix: Triturate the oil with diethyl ether or cold methanol to induce crystallization. If using PEG-400, increase the water wash volume during filtration.

Issue: Low Yield / Incomplete Reaction.

-

Cause: The pyrazole nitrogen may be acting as a competitive nucleophile (rare, but possible with electron-rich pyrazoles).

-

Fix: Use a polar aprotic solvent like DMF or 1,4-dioxane to solvate the thioamide anion better.

Issue: Regioselectivity (Imino-thiazole formation).

-

Cause: Under strongly acidic conditions, N-alkylation can compete with S-alkylation.

-

Fix: Ensure the reaction is started under neutral conditions. Add Sodium Acetate (1.0 equiv) to buffer the HBr generated in situ.

Analytical Validation (Self-Validating System)

A successful synthesis is confirmed by the following NMR signatures:

-

Disappearance of NH₂: The broad singlets of the thioamide NH₂ (approx. 9.0–10.0 ppm) must disappear.

-

Thiazole Proton: Appearance of a sharp singlet for the thiazole C5-H proton, typically around 7.0–8.0 ppm .

-

Pyrazole Proton: Retention of the pyrazole C4-H singlet (approx. 6.8–7.5 ppm).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on laboratory constraints and goals.

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

-

Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Sahu, J. K., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.[7] Records of Natural Products, 6(3).

-

Karakaya, A. (2025).[2][8][9] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.

-

Al-Mulla, A. (2024).[8] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16).

-

BenchChem. (2025).[9] Troubleshooting low yields in Hantzsch thiazole synthesis. Application Support.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole in DMSO and water

Application Note: Solubility Profiling and Bioassay Preparation for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

Introduction & Biological Significance

The compound 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS: 318234-44-5) is a structurally distinct heterocyclic organic compound featuring a central thiazole ring fused with a phenyl group and a pyrazole moiety[1]. In medicinal chemistry, compounds within this structural class are frequently evaluated as potent kinase inhibitors, particularly targeting Spleen Tyrosine Kinase (SYK)[2]. SYK is a 72 kDa non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling and mast cell activation[3]. Consequently, inhibiting SYK is a primary therapeutic strategy for treating autoimmune diseases and allergic disorders [4].

However, the planar, multi-ring aromatic structure of this compound imparts classic "brick dust" properties: high crystal lattice energy and significant lipophilicity. This creates a severe solubility dichotomy—excellent solubility in aprotic organic solvents like dimethyl sulfoxide (DMSO), but practically negligible solubility in aqueous buffers. If not rigorously managed, this low aqueous solubility can lead to artifactual data in biological assays, including underestimated potency, variable structure-activity relationships (SAR), and false-negative high-throughput screening (HTS) results[5].

Physicochemical Profiling & Quantitative Data

Before initiating experimental workflows, it is critical to establish the theoretical physicochemical boundaries of the compound to guide solvent selection and assay design.

Table 1: Physicochemical Properties & Expected Solubility Profile

| Parameter | Value / Expected Range | Scientific Rationale |

| Molecular Weight | 227.29 g/mol | Determined by formula C12H9N3S[1][6]. |

| Estimated LogP | ~3.0 - 3.5 | High lipophilicity driven by the phenyl and thiazole rings. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Pyrazole NH acts as a donor; thiazole/pyrazole nitrogens act as acceptors. |

| DMSO Solubility | > 30 mM (> 6.8 mg/mL) | Highly soluble due to the aprotic, polar nature of DMSO disrupting weak intermolecular forces[5]. |

| Aqueous Solubility (pH 7.4) | < 10 µM (< 2.2 µg/mL) | Practically insoluble. Lacks ionizable groups at physiological pH (thiazole pKa ~2.5, pyrazole pKa ~14). |

Solubilization Strategies & Causality in Experimental Design

In drug discovery, lipophilic compounds are routinely stored as 10–30 mM stock solutions in DMSO. However, the hygroscopic nature of DMSO means that repeated vial openings and freeze-thaw cycles lead to water absorption. For 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, even a 5% water content in a DMSO stock can trigger microscopic precipitation[7].